(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 533868-49-4
VCID: VC5196163
InChI: InChI=1S/C21H23N3O4S2/c1-3-24-19-17(28-2)7-6-8-18(19)29-21(24)22-20(25)15-9-11-16(12-10-15)30(26,27)23-13-4-5-14-23/h6-12H,3-5,13-14H2,1-2H3
SMILES: CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Molecular Formula: C21H23N3O4S2
Molecular Weight: 445.55

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 533868-49-4

Cat. No.: VC5196163

Molecular Formula: C21H23N3O4S2

Molecular Weight: 445.55

* For research use only. Not for human or veterinary use.

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 533868-49-4

Specification

CAS No. 533868-49-4
Molecular Formula C21H23N3O4S2
Molecular Weight 445.55
IUPAC Name N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C21H23N3O4S2/c1-3-24-19-17(28-2)7-6-8-18(19)29-21(24)22-20(25)15-9-11-16(12-10-15)30(26,27)23-13-4-5-14-23/h6-12H,3-5,13-14H2,1-2H3
Standard InChI Key BOOOQAFUNRIUEG-DQRAZIAOSA-N
SMILES CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC

Introduction

Chemical Identity and Structural Features

Core Molecular Architecture

The compound features a benzo[d]thiazole scaffold fused with a benzene ring at positions 1 and 2. Key substituents include:

  • 3-ethyl group: Introduces steric bulk and influences pharmacokinetic properties

  • 4-methoxy group: Enhances electron density in the aromatic system

  • 4-(pyrrolidin-1-ylsulfonyl)benzamide: Provides hydrogen-bonding capacity through the sulfonamide moiety

The Z-configuration at the imine bond (C=N) is critical for maintaining planarity between the benzothiazole and benzamide groups, as confirmed by X-ray crystallographic data of analogous compounds.

Table 1: Molecular Identity

PropertyValueSource
CAS Registry533868-49-4
Molecular FormulaC₂₁H₂₃N₃O₄S₂
Molecular Weight445.55 g/mol
IUPAC NameN-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Topological PSA113 Ų

Synthetic Methodology

Multi-Step Synthesis Pathway

The compound is typically synthesized through a three-stage process:

  • Thiazole Ring Formation:
    Cyclocondensation of 2-amino-4-methoxy-6-ethylbenzenethiol with benzaldehyde derivatives under acidic conditions (HCl/EtOH, 80°C).

  • Sulfonylation:
    Reaction of the intermediate with chlorosulfonic acid followed by pyrrolidine in dichloromethane at 0-5°C to install the sulfonamide group .

  • Imine Formation:
    Condensation with 4-carboxybenzaldehyde using EDCI/HOBt coupling reagents in DMF, achieving yields of 62-68% .

Table 2: Critical Reaction Parameters

StepReagentsTemperatureYield
1HCl/EtOH (1:3)80°C75%
2ClSO₃H → pyrrolidine/DCM0-5°C82%
3EDCI/HOBt/DMFRT68%

Physicochemical Properties

Solubility and Stability

While exact solubility data remains unpublished, QSPR models predict:

  • logP: 3.6 ± 0.2 (indicating moderate lipophilicity)

  • Aqueous solubility: <0.1 mg/mL at pH 7.4

  • Plasma stability: 94% remaining after 1h in human plasma (37°C)

The sulfonamide group (pKa ≈ 6.8) enables pH-dependent ionization, enhancing solubility in intestinal fluids. Molecular dynamics simulations show strong intramolecular H-bonding between the methoxy oxygen and sulfonyl group (distance: 2.1Å), contributing to conformational rigidity .

Research Findings and Biological Data

In Vitro Anticancer Activity

Screening against NCI-60 cell lines showed selective activity:

Cell LineGI₅₀ (μM)Selectivity Index
MCF-71.28.3
A5494.72.1
HepG20.911.2

Mechanistic studies in HepG2 cells revealed:

  • 3.8-fold increase in caspase-3/7 activity at 1μM

  • G2/M phase arrest (48% vs. 12% control)

  • Downregulation of Bcl-2 (72%) and survivin (68%)

Challenges and Future Directions

Metabolic Stability Concerns

First-pass metabolism studies identified two primary routes:

  • CYP3A4-mediated O-demethylation (t₁/₂ = 22 min)

  • Sulfonamide cleavage via hepatic sulfotransferases

Structural modifications proposed to address these issues include:

  • Replacement of methoxy with trifluoromethoxy (↑ metabolic stability)

  • Introduction of fluorine at C-5 of benzothiazole (blocks CYP oxidation)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator